molecular formula C20H19N3O2S B2837966 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1260921-69-4

2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2837966
CAS No.: 1260921-69-4
M. Wt: 365.45
InChI Key: JAYAANHUOARVLK-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring substituted with a phenyl group and a methyl group, along with an acetamide moiety linked to a phenyl ring bearing a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Acetamide Formation: The acetamide moiety is typically introduced via an acylation reaction, where an acyl chloride reacts with an amine group.

    Thioether Formation: The methylsulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. Studies could focus on their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring and phenyl groups may facilitate binding to active sites, while the acetamide and methylsulfanyl groups could influence the compound’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine Derivatives: These compounds share the pyrimidine core and phenyl substitution, but may lack the acetamide or methylsulfanyl groups.

    Acetamide Derivatives: Compounds with similar acetamide moieties but different aromatic substitutions.

    Thioether-Containing Compounds: Molecules featuring sulfur-containing groups similar to the methylsulfanyl group.

Uniqueness

The uniqueness of 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-11-19(25)23(20(21-14)15-7-4-3-5-8-15)13-18(24)22-16-9-6-10-17(12-16)26-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYAANHUOARVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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